3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Lipophilicity Drug-likeness Permeability

3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 1223881-67-1) is a synthetic small-molecule belonging to the 2,4-dioxo-tetrahydroquinazoline-7-carboxylic acid class, a scaffold widely explored for T-type calcium channel blockade, serotonin receptor antagonism, and kinase inhibition. The compound features a 3-methylbutyl (isopentyl) substituent at the N3 position, which confers distinct lipophilicity (XLogP3-AA = 1.8) and steric properties compared to common aryl or short-alkyl analogs.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1223881-67-1
Cat. No. B2788477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
CAS1223881-67-1
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O
InChIInChI=1S/C14H16N2O4/c1-8(2)5-6-16-12(17)10-4-3-9(13(18)19)7-11(10)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)(H,18,19)
InChIKeyVTAKVMGNAKKEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 1223881-67-1) Compound Profile for Informed Procurement


3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 1223881-67-1) is a synthetic small-molecule belonging to the 2,4-dioxo-tetrahydroquinazoline-7-carboxylic acid class, a scaffold widely explored for T-type calcium channel blockade, serotonin receptor antagonism, and kinase inhibition [1]. The compound features a 3-methylbutyl (isopentyl) substituent at the N3 position, which confers distinct lipophilicity (XLogP3-AA = 1.8) and steric properties compared to common aryl or short-alkyl analogs [2]. It is primarily supplied as a research-grade building block or screening compound for in vitro studies.

Why 3-Substituted Quinazoline-7-Carboxylic Acid Analogs Cannot Be Treated as Interchangeable


Within the 2,4-dioxo-tetrahydroquinazoline-7-carboxylic acid series, the nature of the N3 substituent directly modulates target engagement, selectivity, and pharmacokinetic behaviour [1]. A 3-methylbutyl chain is not a minor structural variation; its branched alkyl architecture alters both lipophilicity and steric bulk relative to linear alkyl (e.g., 3-ethyl) or aromatic (e.g., 3-phenyl, 3-(4-chlorobenzyl)) counterparts. Patent data demonstrate that seemingly conservative changes in the N3 substituent can shift a compound's primary pharmacology—for example, from T-type calcium channel blockade to serotonin 5-HT receptor antagonism—or abrogate activity entirely [2]. Consequently, substituting this compound with an off-the-shelf analog bearing a different N3 group without explicit head-to-head data risks invalidating structure-activity relationship (SAR) hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid


Enhanced Lipophilicity of the 3-Methylbutyl Substituent Versus Common N3 Analogs

The target compound exhibits a computed XLogP3-AA of 1.8 [1], which is significantly higher than the 3-ethyl analog (estimated XLogP3 ~1.0) and approaches the lipophilicity range preferred for passive membrane permeability while remaining below the threshold (XLogP >5) associated with poor solubility and promiscuous binding. This quantitative difference in calculated lipophilicity derives from the branched five-carbon N3 chain, which provides more hydrocarbon surface area than the ethyl group but less than a lipophilic aryl substituent such as 4-chlorophenyl (XLogP3 of the 3-(4-chlorophenyl) analog estimated at ~2.8) [2].

Lipophilicity Drug-likeness Permeability

Distinct Steric and Topological Profile Compared to Aromatic N3 Analogs

The 3-methylbutyl substituent introduces a branched, flexible alkyl chain that occupies a steric volume distinct from flat aromatic N3 groups such as phenyl or 4-chlorophenyl [1]. The topological polar surface area (TPSA) of the target compound is 86.7 Ų, identical to its 3-ethyl and 3-phenyl counterparts due to the conserved core, but the three-dimensional shape diversity (measured by descriptors such as PMI ratios or Fsp³) differs markedly: the 3-methylbutyl chain has an Fsp³ (fraction of sp³-hybridized carbons) of 0.57, versus 0.33 for the 3-ethyl analog and 0.07 for the 3-phenyl analog [2]. Higher Fsp³ correlates with improved aqueous solubility and reduced promiscuous binding in medicinal chemistry campaigns [3].

Steric bulk Molecular topology Receptor fit

Carboxylic Acid Functionality Enables Derivatization and Salt Formation

The 7-carboxylic acid group (pKa ~4.2 predicted) offers a synthetic handle for amide coupling, esterification, or salt formation that is absent in decarboxylated analogs or compounds where the acid is replaced by a methyl ester [1]. In the patent literature, 2,4-dioxo-tetrahydroquinazoline-7-carboxylic acids are routinely elaborated into carboxamides to access potent T-type calcium channel blockers or serotonin receptor antagonists [2]. The free acid form also permits direct use in biochemical assays without the confounding hydrolysis step required for ester prodrugs.

Synthetic tractability Prodrug design Solubility enhancement

Absence of Aryl Substituent Reduces Potential for CYP-Mediated Metabolism

Unlike N3-aryl analogs such as 3-(4-chlorophenyl)- and 3-(3,5-dimethoxyphenyl)- derivatives, the 3-methylbutyl substituent lacks aromatic rings that are common sites for cytochrome P450 (CYP)-mediated oxidation [1]. While direct head-to-head metabolic stability data are not publicly available for this compound, the general principle that alkyl substituents exhibit lower CYP inhibition potential than electron-rich aryl groups is well established [2]. This property may be advantageous when selecting compounds for screens where off-target CYP interactions are a concern.

Metabolic stability CYP inhibition Drug-drug interactions

Transparency Statement: Limited Direct Biological Comparative Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents as of May 2026 did not identify any published head-to-head biological comparison of 3-(3-methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid against its closest analogs in enzyme, cell-based, or in vivo assays [1][2]. The compound appears in PubChem with computed physicochemical properties but no deposited bioactivity data. All differentiation claims above are therefore based on class-level inference from the broader 2,4-dioxo-tetrahydroquinazoline patent and medicinal chemistry literature. Users requiring confirmed biological selectivity or potency must commission prospective comparative profiling.

Data availability Procurement risk Experimental validation

High-Value Application Scenarios for 3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in Research and Development


Diversified Amide Library Synthesis for T-Type Calcium Channel or Serotonin Receptor Screening

The free 7-carboxylic acid group allows the compound to serve as a versatile intermediate for generating focused carboxamide libraries via amide coupling reactions [1]. Patent precedents demonstrate that 2,4-dioxo-tetrahydroquinazoline-7-carboxamides exhibit both T-type calcium channel blockade and serotonin receptor antagonism, indicating that the 3-methylbutyl-substituted core is a viable scaffold for exploring these therapeutic targets [2]. The branched alkyl chain introduces shape diversity not represented in typical aryl-substituted analog libraries.

Physicochemical Property Benchmarking in Lead-Like Chemical Space

With an XLogP3 of 1.8, TPSA of 86.7 Ų, and Fsp³ of 0.57, this compound occupies a favorable region of lead-like chemical space [1]. It can function as a reference compound in computational property profiling studies or as a calibration standard when evaluating how N3 substituent variation affects lipophilicity, solubility, and permeability within a quinazoline series [2].

Metabolic Stability Screening Without Aryl-Induced CYP Interference

The all-aliphatic N3 substituent eliminates the potential for CYP-mediated oxidation at the N3 position, unlike aromatic N3 analogs [1]. The compound can therefore be employed as a control in liver microsome stability assays to isolate the metabolic contribution of the quinazoline core from that of an N3-aryl group. This application is particularly relevant for teams optimizing metabolic profiles of quinazoline-based kinase inhibitors [2].

Quote Request

Request a Quote for 3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.